molecular formula C7H9NO3S B1274091 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid CAS No. 852399-57-6

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Cat. No.: B1274091
CAS No.: 852399-57-6
M. Wt: 187.22 g/mol
InChI Key: DXKOQSONWZQQNV-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, or 3-MOP, is an organic acid with a unique structure and properties. It is a member of the thiazol-3-ylpropanoic acid family and has a wide range of applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activity

Research by Mickevičius et al. (2013) explored the synthesis of derivatives of β-amino acids, including those with thiazole, aromatic, and heterocyclic substituents. Among these compounds, derivatives similar to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid exhibited antimicrobial activity and even promoted rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).

Reactions with Nucleophiles

Sokolov and Aksinenko (2010) studied the reactions of related compounds with various nucleophiles, leading to the formation of heterocyclic N-substituted 2-aminopyridine derivatives. These findings are crucial for understanding the reactivity and potential applications of similar compounds in chemical synthesis (Sokolov & Aksinenko, 2010).

Combinatorial Library Synthesis

Zhuravel et al. (2005) reported on the solution-phase synthesis of a combinatorial library of compounds structurally related to this compound. This research is significant for developing new compounds with potential biological activities (Zhuravel et al., 2005).

Quality Control in Pharmaceutical Ingredients

Zubkov et al. (2016) highlighted the importance of analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar compounds. Their work emphasizes the need for precise analytical techniques in the development and manufacturing of pharmaceuticals (Zubkov et al., 2016).

Improved Synthesis Methods

Yong (2010) investigated an improved synthesis method for compounds like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlighting advancements in the synthesis process which are applicable to related compounds (Yong, 2010).

Hydrogen Bonding Studies

Dobbin et al. (1993) studied hydrogen bonding in compounds structurally related to this compound. Their findings contribute to a deeper understanding of the molecular interactions and properties of such compounds (Dobbin et al., 1993).

Anticancer and Antimicrobial Activity

Pansare et al. (2019) synthesized thiazolone derivatives with potential anticancer and antimicrobial activities. This research is significant for the development of new therapeutics based on similar molecular frameworks (Pansare et al., 2019).

Renewable Sources for Derivative Synthesis

Flores et al. (2014) reported the efficient synthesis of compounds from renewable sources, demonstrating the environmental and economic benefits of such approaches in chemical synthesis (Flores et al., 2014).

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and DNA, leading to their diverse therapeutic effects .

Mode of Action

Thiazole and imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or interacting with dna . The presence of the thiazole and imidazole rings in the compound could contribute to its potential biological activity.

Biochemical Pathways

Thiazole and imidazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, microbial infection, cancer, and more .

Pharmacokinetics

The solubility of a compound in water and other solvents can influence its absorption and distribution in the body . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole and imidazole derivatives have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antitumor, and more . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites, inhibiting or activating enzymatic functions, and modulating protein-protein interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, they can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives are metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKOQSONWZQQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262138
Record name 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-57-6
Record name 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852399-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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